molecular formula C24H21N3O8 B11566664 2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11566664
M. Wt: 479.4 g/mol
InChI Key: LTYPMLBTFIGOAG-AFUMVMLFSA-N
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Description

2-METHOXY-4-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that includes methoxy, phenoxy, acetamido, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-METHOXY-4-[(E)-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O8

Molecular Weight

479.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H21N3O8/c1-32-19-8-10-20(11-9-19)34-15-23(28)26-25-14-16-3-12-21(22(13-16)33-2)35-24(29)17-4-6-18(7-5-17)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

LTYPMLBTFIGOAG-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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